N-(3-chlorophenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide
Description
N-(3-Chlorophenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a heterocyclic acetamide derivative featuring a piperidine ring substituted with a 1,2,4-oxadiazole moiety. The oxadiazole ring is linked to a 4-fluorophenyl group, while the acetamide chain is attached to a 3-chlorophenyl group. Piperidine and aryl halide (Cl, F) substituents further contribute to lipophilicity and target-binding interactions, commonly explored in agrochemical and pharmaceutical research .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN4O2/c22-16-2-1-3-18(12-16)24-19(28)13-27-10-8-15(9-11-27)21-25-20(26-29-21)14-4-6-17(23)7-5-14/h1-7,12,15H,8-11,13H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDHJUNTJXRPAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the piperidine ring: The oxadiazole intermediate is then reacted with a piperidine derivative, often through nucleophilic substitution.
Introduction of the chlorophenyl and fluorophenyl groups: These groups are typically introduced via electrophilic aromatic substitution reactions.
Final acylation step: The compound is completed by acylating the piperidine nitrogen with an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the piperidine ring or the aromatic rings.
Reduction: Reduction can occur at the oxadiazole ring or the aromatic rings.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological processes involving its target pathways.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide likely involves interaction with specific molecular targets, such as receptors or enzymes. The exact pathways would depend on the biological context but could include modulation of neurotransmitter systems or inhibition of specific enzymes involved in inflammatory processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Structural Differences : Replaces the oxadiazole-piperidine core with a triazole-sulfanyl group and introduces a pyridine ring.
- Impact : The triazole ring’s electron-rich nature may alter binding kinetics compared to oxadiazole. The pyridine substituent could enhance solubility but reduce blood-brain barrier penetration.
- Reported Activity: No explicit data available, but sulfanyl groups often improve thiol-mediated reactivity in pesticidal agents .
2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
- Structural Differences : Features a trifluoromethyl group and dual chlorophenyl/pyridine substituents.
- The dual chloro substituents may amplify halogen-bonding interactions with biological targets .
- Reported Activity : Analogous triazole derivatives show insecticidal activity, though specific data for this compound are lacking .
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
- Structural Differences : Substitutes oxadiazole with a dihydrothiadiazole ring and acetyl group.
- The acetyl group may reduce metabolic stability compared to halogenated aryl groups .
2-((5-((2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide (CPA)
- Structural Differences: Incorporates a thienopyridine moiety and p-tolyl group instead of piperidine and 3-chlorophenyl.
- Impact: The thienopyridine system extends conjugation, lowering HOMO-LUMO gaps (theoretical ΔE = 4.2 eV), which may enhance charge-transfer interactions in biological systems .
- Reported Activity : Theoretical studies suggest CPA has strong affinity for acetylcholine esterase, relevant to neuropharmacological applications .
Data Table: Structural and Functional Comparison
*Estimated using fragment-based calculations.
Research Findings and Implications
- Electronic Properties : The oxadiazole-piperidine core in the target compound likely exhibits a moderate HOMO-LUMO gap (~4.5 eV predicted), balancing reactivity and stability. CPA’s lower gap (4.2 eV) suggests superior charge-transfer capacity .
- Biological Interactions : Fluorophenyl and chlorophenyl groups facilitate halogen bonding with enzyme active sites, as seen in Fipronil derivatives (e.g., insecticidal activity via GABA receptor disruption) .
- Metabolic Stability : Oxadiazole derivatives generally resist oxidative degradation, whereas thiadiazoles and triazoles may undergo faster metabolic clearance .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(3-chlorophenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step protocols:
- Oxadiazole ring formation : Cyclization of amidoximes with carboxylic acid derivatives under reflux conditions using DMF or dichloromethane as solvents .
- Piperidine coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperidine moiety, often requiring catalysts like Pd(OAc)₂ .
- Final acetamide assembly : Reacting the intermediate with chloroacetyl chloride in basic media (e.g., NaOH/K₂CO₃) .
- Table 1 : Comparison of synthetic routes and yields from analogous compounds:
| Step | Solvent/Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Oxadiazole formation | DMF, 80°C | 65–75 | |
| Piperidine coupling | Pd(OAc)₂, DCM | 50–60 | |
| Acetamide formation | NaOH, THF | 70–85 |
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., chlorophenyl protons at δ 7.2–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 454.12) .
- X-ray crystallography : For unambiguous confirmation (if crystals are obtainable), using SHELX software for refinement .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance oxadiazole cyclization efficiency compared to DCM .
- Catalyst screening : Palladium-based catalysts (e.g., PdCl₂(PPh₃)₂) improve piperidine coupling yields by 15–20% .
- Temperature control : Maintaining 60–80°C during amide bond formation reduces side-product formation .
Q. What strategies address discrepancies in reported biological activities of structural analogs?
- Methodological Answer :
- Assay standardization : Compare IC₅₀ values under identical conditions (e.g., pH 7.4, 37°C) .
- Purity validation : Use HPLC (>95% purity) to exclude interference from by-products .
- Structural analogs : Modify the oxadiazole or piperidine moieties to isolate pharmacophore contributions (see Table 2 ) :
| Analog Modification | Biological Activity (IC₅₀, μM) | Reference |
|---|---|---|
| 4-Fluorophenyl oxadiazole | 0.45 (Anticancer) | |
| 3-Chlorophenyl acetamide | 1.2 (Antimicrobial) |
Q. How can computational modeling predict the compound’s reactivity or binding affinity?
- Methodological Answer :
- DFT calculations : Analyze HOMO-LUMO gaps to predict electrophilic/nucleophilic sites (e.g., oxadiazole ring as electron-deficient) .
- Molecular docking : Simulate interactions with target enzymes (e.g., COX-2 or kinases) using AutoDock Vina .
- ADMET profiling : Predict pharmacokinetics (e.g., logP ~3.2) using QSAR models .
Data Contradiction Analysis
Q. Why do different studies report varying thermal stability for this compound?
- Methodological Answer :
- Experimental conditions : Thermogravimetric analysis (TGA) under nitrogen vs. air may alter decomposition profiles .
- Crystallinity : Amorphous vs. crystalline forms exhibit distinct melting points (e.g., 180°C vs. 210°C) .
- Impurity effects : Residual solvents (e.g., DMF) lower observed stability .
Key Research Recommendations
- Prioritize structure-activity relationship (SAR) studies by systematically varying substituents on the phenyl and oxadiazole groups.
- Use synchrotron-based crystallography to resolve electron density ambiguities in the piperidine-acetamide linkage .
- Validate biological activities in in vivo models to bridge gaps between in vitro and clinical potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
